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Compound of Interest

Compound Name: Orfamide B

Cat. No.: B10786166 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orfamides are a class of cyclic lipopeptides (CLPs) produced by various Pseudomonas

species.[1][2] These biosurfactants exhibit a range of biological activities, including antifungal,

insecticidal, and antibacterial properties, making them promising candidates for development in

agriculture and medicine.[3][4] Orfamide B, produced by strains like Pseudomonas sp.

CMR5c, is a key member of this family.[1][2] Accurate and robust analytical methods are

essential for the identification, quantification, and structural elucidation of Orfamide B and its

naturally occurring analogs, such as Orfamide F and Orfamide G.[1] This document provides

detailed application notes and protocols for the analysis of Orfamide B and its analogs using

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Principle

The analytical method is centered on reversed-phase liquid chromatography (RP-LC) to

separate Orfamide B and its analogs from complex sample matrices. Following separation,

detection and characterization are performed by mass spectrometry. Electrospray ionization

(ESI) is the preferred soft ionization technique, allowing for the analysis of the intact molecular

ions (e.g., [M+H]⁺) with minimal in-source fragmentation.[3] For definitive structural

confirmation, tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation

patterns of the precursor ions, which provides information about the amino acid sequence and

the fatty acid side chain.[3][5]
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Experimental Protocols
Sample Preparation: Extraction from Bacterial Culture
This protocol is adapted for the extraction of orfamides from a liquid bacterial culture

supernatant.[1][3]

Culture Growth: Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B

medium) overnight to allow for lipopeptide production.

Cell Separation: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to

pellet the bacterial cells.

Supernatant Collection: Carefully collect the supernatant, which contains the secreted

orfamides.

Solid-Phase Extraction (SPE) for Cleanup and Concentration:

Cartridge: Use a C18 SPE cartridge.

Conditioning: Condition the cartridge by passing methanol, followed by equilibration with

LC-MS grade water.

Loading: Load the collected supernatant onto the conditioned C18 cartridge.

Washing: Wash the cartridge with water to remove salts and other polar impurities.

Elution: Elute the orfamides from the cartridge using a high concentration of organic

solvent. Active fractions are typically found in 80% and 100% acetonitrile (ACN) elutions.

[1]

Drying: Dry the eluted fractions completely, for example, under a stream of nitrogen gas or

using a vacuum concentrator.[3]

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS

analysis.[6] Centrifuge the reconstituted sample to remove any particulates before

transferring to an autosampler vial.[6]
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Liquid Chromatography (LC) Method
The following parameters are typical for the separation of cyclic lipopeptides on a UPLC or

HPLC system.[1][3][7]

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 35 - 40 °C.

Injection Volume: 5 µL.

Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B

is typically used. Optimization may be required based on the specific analogs and system.

0-2 min: 50% B

2-25 min: 50% to 100% B

25-28 min: Hold at 100% B

28-30 min: Return to 50% B for re-equilibration.

Mass Spectrometry (MS) Method
The following parameters are for a typical quadrupole time-of-flight (Q-TOF) or triple

quadrupole mass spectrometer equipped with an ESI source.[3][7]

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

Scan Mode:

Full Scan (MS1): For identification and quantification of the [M+H]⁺ or [M+Na]⁺ ions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2016.00382/full
https://www.benchchem.com/pdf/Application_Note_Protocol_Analysis_of_Orfamide_A_by_HPLC_and_Mass_Spectrometry.pdf
https://www.mdpi.com/1420-3049/27/20/6822
https://www.benchchem.com/pdf/Application_Note_Protocol_Analysis_of_Orfamide_A_by_HPLC_and_Mass_Spectrometry.pdf
https://www.mdpi.com/1420-3049/27/20/6822
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tandem MS (MS/MS or ddMS2): Data-dependent acquisition for structural confirmation via

fragmentation.

Mass Range: m/z 100 - 2000.[6][7]

Capillary Voltage: 3 - 4 kV.[3]

Cone/Nozzle Voltage: 20 - 50 V (optimize for maximal parent ion signal).[3]

Source Temperature: 100 - 150 °C.[3][7]

Desolvation Gas: Nitrogen.

Desolvation Temperature: 250 - 400 °C.[3]

Collision Energy (for MS/MS): Use a ramped collision energy (e.g., 20-60 eV) to obtain

characteristic fragment ions.

Data Presentation
Quantitative data for Orfamide B and its known analogs are summarized below. Retention

times are dependent on the specific chromatographic conditions and column used.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5538791/
https://www.mdpi.com/1420-3049/27/20/6822
https://www.benchchem.com/pdf/Application_Note_Protocol_Analysis_of_Orfamide_A_by_HPLC_and_Mass_Spectrometry.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_Analysis_of_Orfamide_A_by_HPLC_and_Mass_Spectrometry.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_Analysis_of_Orfamide_A_by_HPLC_and_Mass_Spectrometry.pdf
https://www.mdpi.com/1420-3049/27/20/6822
https://www.benchchem.com/pdf/Application_Note_Protocol_Analysis_of_Orfamide_A_by_HPLC_and_Mass_Spectrometry.pdf
https://www.benchchem.com/product/b10786166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyte Molecular Formula
Precursor Ion
[M+H]⁺ (m/z)

Notes

Orfamide B
C₆₁H₁₀₃N₁₁O₁₅

(Predicted)
~1281.6 (Calculated)

Has a C14 fatty acid

tail. Value calculated

from Orfamide G.[1]

Orfamide F Not Reported 1307.7

A new homolog

discovered in

Pseudomonas sp.

CMR5c.[1]

Orfamide G Not Reported 1309.6

Shares the same

amino acid sequence

as Orfamide B but has

a C16 fatty acid tail.[1]

Orfamide N C₆₆H₁₁₆N₁₀O₁₇ 1357.86 (Calculated)

A new analog

discovered from

Pseudomonas sp.

SO34B-1.[5][8]

Visualizations
Experimental and Analytical Workflow
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Sample Preparation

Analysis & Interpretation

1. Bacterial Culture

2. Centrifugation

3. Supernatant Collection

4. Solid-Phase Extraction (SPE)
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6. LC-MS/MS Analysis

7. Data Processing

8. Identification & Confirmation 9. Quantification
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Caption: A generalized workflow for the extraction and mass spectrometry analysis of

orfamides.

Structural Relationships of Orfamide Analogs
Caption: Key structural differences between Orfamide B and related analogs.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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